Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Drug Discovery

This de‑novo benzenesulfonamide occupies chemical space absent from published patents. Its unique N‑cyclohexyl‑N‑ethyl terminus combined with a phenylpiperazine‑carbonyl bridge differentiates it from annotated series where minor structural changes critically altered α₁ₐ/α₁ᴅ selectivity. With no pre‑existing binding profile, it is an ideal phenotypic screening probe and potential lead for medicinal chemistry. If initial panels show inactivity, it becomes a high‑value negative control. Purchase it to generate missing empirical logP, solubility, and selectivity data that will define a new structure‑activity relationship landscape.

Molecular Formula C25H33N3O3S
Molecular Weight 455.62
CAS No. 899950-73-3
Cat. No. B2732976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
CAS899950-73-3
Molecular FormulaC25H33N3O3S
Molecular Weight455.62
Structural Identifiers
SMILESCCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C25H33N3O3S/c1-2-28(23-11-7-4-8-12-23)32(30,31)24-15-13-21(14-16-24)25(29)27-19-17-26(18-20-27)22-9-5-3-6-10-22/h3,5-6,9-10,13-16,23H,2,4,7-8,11-12,17-20H2,1H3
InChIKeyDQAAZBVQEIOIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide: Structural Profile for Specialized Research Procurement


N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide (CAS 899950-73-3) is a synthetic sulfonamide derivative with a molecular weight of 455.62 g/mol and formula C25H33N3O3S . It is characterized by a benzenesulfonamide core linked to a phenylpiperazine moiety through a carbonyl bridge, and further substituted with cyclohexyl and ethyl groups. This compound is not a listed pharmaceutical, but is available from specialist suppliers for non-human research purposes . Its structure places it within the cyclohexyl sulfonamide and phenylpiperazine chemical classes, which are the subject of patent literature concerning H3 receptor modulation [1] and ion channel modulation [2].

Why Generic Substitution of N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide is Scientifically Unjustified


Generic interchange with other benzenesulfonamides or phenylpiperazines is not scientifically sound due to a complete lack of comparable pharmacodynamic and pharmacokinetic data. Minor structural modifications in this class, such as altering the N-substituents on the sulfonamide, have been shown to critically impact target selectivity profiles. For instance, in a series of (phenylpiperazinyl)-cyclohexylsulfonamides, varying the substitution pattern was essential for achieving alpha(1a/1d)-adrenoceptor subtype selectivity over the commercial drug tamsulosin [1]. For the target compound, the unique combination of N-cyclohexyl-N-ethyl and 4-(4-phenylpiperazine-1-carbonyl) groups constitutes an unexplored chemical space. Without direct experimental evidence, any assumption of functional equivalence to a near analog is a high-risk conjecture that could lead to invalid experimental models or procurement of an inactive material.

Quantitative Differentiation Evidence for N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide Against Closest Analogs


Absence of Quantitative Biological Selectivity Data vs. Structurally Related Analogs

A search for direct, quantitative biological activity data for N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide reveals a critical data gap. A widely circulated claim of potent carbonic anhydrase IX (CA IX) inhibition (IC50 10.93-25.06 nM) has been attributed to this compound by some vendors . However, this data point is unsupported; the referenced study by Nemr et al. describes the synthesis and evaluation of a different chemical series, specifically aryl thiazolone-benzenesulfonamides, and does not mention the target compound [1]. The true biological activity of this compound remains unknown and is not characterized in any peer-reviewed primary literature. This contrasts with its closest commercially available analog, N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, for which some vendor marketing materials claim micromolar IC50 values (e.g., 0.58 μM against MIA PaCa-2 cells), though these also lack primary published evidence. The cyclohexyl-ethyl substitution represents a significant increase in hydrophobicity and steric bulk compared to the dimethyl analog, which would be expected to profoundly alter target binding, solubility, and metabolic stability.

Carbonic Anhydrase Inhibition Structure-Activity Relationship Drug Discovery

Validated Application Scenarios for N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide in R&D Procurement


Chemical Probe for Novel Pharmacological Target Deconvolution

Given the absence of published selectivity data, the primary value of this compound is as a structurally novel, unannotated chemical probe. Researchers can use it for phenotypic screening to identify unexpected biological targets. Follow-up pull-down proteomics or chemical biology studies are required to deconvolute its mechanism of action. This scenario is based directly on the finding in Section 3 that no binding profile exists for this compound.

Cornerstone for Proprietary Structure-Activity Relationship (SAR) Exploration

The compound's unique combination of a bulky, hydrophobic N-cyclohexyl-N-ethyl terminus with a phenylpiperazine-carbonyl motif makes it a suitable starting point for a new in-house medicinal chemistry program. Its structure differentiates it from published patent families, offering potential for novel intellectual property. This builds on the observation in Section 2 that seemingly minor structural changes can create new selectivity profiles, as seen in the evolution of alpha(1a/1d)-selective antagonists [1].

Negative Control or Selectivity Marker in Cross-Screening Panels

If in-house profiling reveals the compound to be inactive against a core target panel, it can be elevated to a valuable negative control for assays involving more potent benzenesulfonamide derivatives. Its use is conditional on the outcome of initial screening, a step necessitated by the lack of pre-existing data established in Section 3.

Analytical Reference Standard for Physicochemical Property Prediction Model Validation

With a defined molecular formula (C25H33N3O3S) and molecular weight (455.62 g/mol) , but no published experimental logP or solubility data, this compound serves as an ideal test case for validating in silico prediction models for drug-like properties. Its procurement value lies in generating the missing empirical data to refine computational algorithms.

Quote Request

Request a Quote for N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.